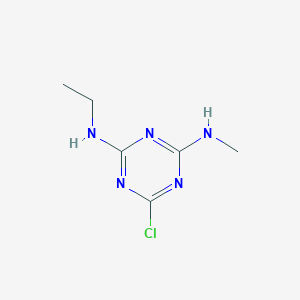

2-Chloro-4-methylamino-6-ethylamino-S-triazine

Description

Properties

IUPAC Name |

6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWNNIQSVZUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184855 | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-92-2 | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Amination of Cyanuric Chloride

The most widely reported method involves the stepwise substitution of chlorine atoms on cyanuric chloride with methylamine and ethylamine. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient triazine ring reacts with amines under controlled pH and temperature.

General Procedure :

-

First Substitution : Cyanuric chloride is reacted with methylamine in a polar aprotic solvent (e.g., DMF, acetone) at 0–5°C to yield 2-chloro-4-methylamino-6-chloro-S-triazine.

-

Second Substitution : The intermediate is treated with ethylamine at 50–60°C to replace the remaining chlorine atom, forming 2-chloro-4-methylamino-6-ethylamino-S-triazine.

Key Parameters :

-

Solvent : DMF or acetone enhances reactivity by stabilizing intermediates.

-

Temperature : Low temperatures (0–10°C) prevent over-alkylation during the first substitution.

-

Stoichiometry : A 1:1 molar ratio of cyanuric chloride to each amine minimizes byproducts like trisubstituted triazines.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents are critical for achieving high yields:

DMF outperforms acetone and toluene due to its superior ability to solubilize cyanuric chloride and stabilize reactive intermediates.

Temperature Control

Controlled heating prevents side reactions:

Purification Techniques

Recrystallization in heptane or ethanol enhances purity (>99%):

-

Heptane Recrystallization : Removes unreacted amines and bisubstituted byproducts.

-

Ethanol-Water Mixture : Yields crystalline product with 98–99% purity.

Industrial-Scale Production

Batch Reactor Process

Large-scale synthesis (e.g., 500 kg batches) employs:

-

Reactor Design : Glass-lined or stainless steel reactors with cooling jackets.

-

Workup : Filtration and distillation recover solvents (e.g., 95% heptane recovery).

Example (Patent CN104910086A) :

Continuous Flow Synthesis

Emerging methods use microreactors to improve heat transfer and reduce reaction times.

Byproduct Analysis and Mitigation

Common Byproducts

Mitigation Strategies

-

Stoichiometric Control : Limit amine equivalents to 1.05–1.1 per substitution step.

-

Low-Temperature Quenching : Halt reactions by rapid cooling to 0°C before workup.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Source |

|---|---|---|---|---|

| Batch (DMF) | 89–91 | 99.5 | High | |

| Continuous Flow | 85–88 | 98.5 | Moderate | |

| Solvent-Free | 70–75 | 95.0 | Low |

Batch processes in DMF remain the gold standard for industrial production due to high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of hydroxyl or alkoxy derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Hydrolysis: Formation of amines and triazine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: CHClN

- Molecular Weight: 187.63 g/mol

- Density: 1.374 g/cm³

The compound features a triazine ring substituted with chlorine, methylamino, and ethylamino groups. Its herbicidal properties stem from its ability to disrupt specific biochemical pathways in plants, likely by interfering with enzyme functions essential for plant growth and development .

Agricultural Applications

2-Chloro-4-methylamino-6-ethylamino-S-triazine is predominantly used as a herbicide to control a range of broadleaf and grassy weeds. Its effectiveness is influenced by environmental factors such as soil pH and moisture levels, which can affect its degradation and activity.

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating other triazine derivatives. The reactions typically involve nucleophilic substitution where amino groups replace chlorine atoms on cyanuric chloride under controlled conditions (temperature: 50-70°C) using solvents like water or acetone .

Table 1: Common Reactions Involving 2-Chloro-4-methylamino-6-ethylamino-S-triazine

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine atom replaced by nucleophiles (e.g., hydroxyl groups) |

| Oxidation | Amino groups oxidized to nitroso or nitro derivatives |

| Hydrolysis | Formation of amines and triazine derivatives under acidic/basic conditions |

Biological Research

Research has shown that triazine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines and microbial pathogens . The structural similarities between triazines allow for the exploration of their potential therapeutic applications.

Case Study: Anticancer Activity

A study on triazine derivatives indicated that compounds similar to 2-Chloro-4-methylamino-6-ethylamino-S-triazine inhibited DNA gyrase activity, showcasing potential as antitumor agents .

Industrial Applications

In the industrial sector, this compound is utilized in formulating herbicides that are effective in agricultural practices. Its role in the synthesis of polymer photostabilizers also highlights its versatility beyond herbicidal applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylamino-6-ethylamino-S-triazine involves inhibition of photosynthesis in plants. It targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the generation of reactive oxygen species, causing oxidative damage and ultimately leading to plant death.

Comparison with Similar Compounds

Key Observations:

- Water Solubility : The target compound’s smaller substituents (methyl and ethyl) likely increase water solubility compared to Atrazine (isopropyl) and Propazine. This aligns with trends where bulky alkyl groups reduce solubility due to higher lipophilicity .

Regulatory and Commercial Status

While Atrazine and Simazine are widely registered for agricultural use, the target compound remains primarily a research entity. Regulatory restrictions on chloro-triazines (e.g., EU bans on Atrazine) may limit its commercialization unless improved degradation profiles are demonstrated .

Biological Activity

2-Chloro-4-methylamino-6-ethylamino-S-triazine, commonly known as a derivative of the herbicide atrazine, is a member of the s-triazine family. This compound has garnered attention due to its biological activity, particularly in agricultural and environmental contexts. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-methylamino-6-ethylamino-S-triazine can be represented as follows:

This compound contains a chloro group, two amino groups, and a triazine ring, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that 2-Chloro-4-methylamino-6-ethylamino-S-triazine exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that s-triazine derivatives can inhibit cell proliferation in various cancer cell lines.

- Neurotoxicity : As with other triazines, this compound may impact neurological functions, particularly through its metabolites.

- Endocrine Disruption : There is evidence suggesting that s-triazines can disrupt endocrine functions in wildlife and potentially in humans.

The biological activity of 2-Chloro-4-methylamino-6-ethylamino-S-triazine is primarily mediated through its interaction with various molecular targets, including:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis.

Case Studies

Several studies have explored the effects of this compound:

- Study on Cancer Cell Lines :

- Neurotoxicological Assessment :

- Endocrine Disruption Studies :

Data Tables

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-4-methylamino-6-ethylamino-S-triazine indicates rapid absorption and metabolism. Key findings include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.